molecular formula C11H15ClO3S B2483425 4-(3-Methylbutoxy)benzenesulfonyl chloride CAS No. 1141-91-9

4-(3-Methylbutoxy)benzenesulfonyl chloride

Cat. No. B2483425
Key on ui cas rn: 1141-91-9
M. Wt: 262.75
InChI Key: QZMKMIOBMCHVJC-UHFFFAOYSA-N
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Patent
US06303636B1

Procedure details

A mixture of sodium 4(3-methylbutoxy)benzenesulfonate (2.5 grams, 9.4 mmole), thionyl chloride (10 mL), and 5 drops of N,N-dimethylformamide was heated at reflux for 5 hours. After cooling, the excess thionyl chloride was evaporated and the residue was taken up in ethyl acetate. The solution was cooled in an ice bath and water was added. The organic phase was separated and washed with water and brine. After drying over sodium sulfate, the solvent was evaporated to afford the titled compound as an oil, 2.34 grams (95%).
Name
sodium 4(3-methylbutoxy)benzenesulfonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([O-])(=[O:14])=[O:13])=[CH:8][CH:7]=1.[Na+].S(Cl)([Cl:20])=O>CN(C)C=O>[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([Cl:20])(=[O:14])=[O:13])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
sodium 4(3-methylbutoxy)benzenesulfonate
Quantity
2.5 g
Type
reactant
Smiles
CC(CCOC1=CC=C(C=C1)S(=O)(=O)[O-])C.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(CCOC1=CC=C(C=C1)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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